甲基麻黄碱

概述

描述

左甲氧基麻黄碱是一种直接作用的α-肾上腺素能激动剂,通常用作鼻腔减充血剂。它是一种咪唑啉衍生物,通过与α-肾上腺素能受体结合而起作用,引起鼻血管收缩。 此作用有助于缓解鼻塞和由过敏或感冒引起的轻微炎症 .

科学研究应用

Pharmacological Properties

- Indications : Xylometazoline is indicated for temporary relief of nasal congestion due to:

- Common cold

- Allergic rhinitis

- Sinusitis

- Dosage Forms : Available as nasal sprays or drops.

- Side Effects : Common side effects include nasal irritation, headache, and occasional epistaxis (nosebleeds) .

Comparative Studies

- Efficacy Against Placebo : In randomized controlled trials, xylometazoline has shown superior efficacy compared to placebo in relieving nasal congestion. Studies indicate that it provides significant relief for up to 10 hours post-application .

- Combination Therapy : When used in conjunction with ipratropium bromide, xylometazoline enhances symptom relief by addressing both nasal congestion and rhinorrhea (runny nose), resulting in improved patient satisfaction scores .

- Long-term Use Risks : Prolonged use (beyond 10 days) can lead to rebound congestion (rhinitis medicamentosa), necessitating careful management of treatment duration .

Pediatric Overdose Cases

A notable case series examined 101 instances of xylometazoline exposure in children under six years old. The study found that doses below 0.4 mg/kg did not result in severe symptoms requiring hospitalization . This highlights the importance of monitoring dosage in pediatric populations.

Adult Patient Interaction

A case report detailed a 58-year-old male with controlled hypertension who experienced hypertensive urgency following intranasal administration of xylometazoline. This underscores the need for caution when prescribing xylometazoline to patients with cardiovascular conditions .

In Vitro Studies

Research has demonstrated that xylometazoline possesses antioxidant properties, inhibiting lipid peroxidation and scavenging hydroxyl radicals in vitro. These findings suggest potential therapeutic benefits beyond mere decongestion, particularly in inflammatory conditions where oxidative stress is a factor .

Summary of Findings

| Application Area | Findings |

|---|---|

| Nasal Congestion Relief | Effective for short-term relief; superior efficacy compared to placebo |

| Combination Therapy | Enhances symptom relief when combined with ipratropium bromide |

| Pediatric Safety | Doses <0.4 mg/kg generally safe; monitoring necessary |

| Cardiovascular Considerations | Potential hypertensive effects in patients with pre-existing conditions |

| Antioxidant Properties | Exhibits antioxidant effects; may have additional therapeutic roles |

作用机制

左甲氧基麻黄碱通过与鼻粘膜中的α-肾上腺素能受体结合而起作用。这种结合引起血管收缩,导致血流减少和肿胀减轻。 减充血作用是由于鼻子中大的静脉收缩造成的,这些静脉在感染或过敏引起的炎症期间会肿胀 .

生化分析

Biochemical Properties

Xylometazoline functions as a direct-acting alpha-adrenergic agonist. It binds to alpha-adrenergic receptors, specifically alpha-1 and alpha-2 receptors, on the lamina propria of blood vessels in the nasal mucosa. This binding causes vasoconstriction of the nasal blood vessels, reducing blood flow and subsequently decreasing nasal congestion . The interaction of xylometazoline with these receptors is crucial for its decongestant effect. Additionally, xylometazoline has been shown to exert antioxidant actions by inhibiting microsomal lipid peroxidation and mediating hydroxyl radical scavenging activity .

Cellular Effects

Xylometazoline affects various types of cells and cellular processes. In the nasal mucosa, it causes vasoconstriction of large veins and smaller arteries, leading to a reduction in nasal congestion . This vasoconstriction is due to the stimulation of adrenergic receptors on the blood vessels. Xylometazoline also influences cell signaling pathways by activating alpha-adrenergic receptors, which are coupled to G-proteins. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels . These changes can impact gene expression and cellular metabolism, contributing to the overall decongestant effect of xylometazoline.

Molecular Mechanism

The molecular mechanism of xylometazoline involves its binding to alpha-adrenergic receptors in the nasal mucosa. By binding to these receptors, xylometazoline mimics the action of endogenous catecholamines like adrenaline and noradrenaline . This binding leads to the activation of G-protein-coupled receptors, which in turn activate downstream signaling pathways. The primary effect is the vasoconstriction of blood vessels, reducing blood flow and nasal congestion . Xylometazoline’s sympathomimetic effects also include the inhibition of adenylate cyclase, leading to decreased cAMP levels and subsequent cellular responses .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

In animal models, the effects of xylometazoline vary with different dosages. At therapeutic doses, xylometazoline effectively reduces nasal mucosal swelling and nasal resistance . At higher doses, xylometazoline can cause systemic effects due to its sympathomimetic properties. These effects include increased blood pressure, bradycardia, and central nervous system stimulation . The lethal dose (LD50) of xylometazoline has been determined in various animal models, with values of 230 mg/kg in rats and 75 mg/kg in mice for oral administration . These studies highlight the importance of using appropriate dosages to avoid toxic or adverse effects.

Metabolic Pathways

Xylometazoline is metabolized primarily in the liver. It undergoes hepatic metabolism, with the involvement of enzymes such as monoamine oxidase (MAO) and cytochrome P450 . The metabolic pathways of xylometazoline include oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of these enzymes in the metabolism of xylometazoline can influence its pharmacokinetics and overall effectiveness.

Transport and Distribution

Xylometazoline is transported and distributed within cells and tissues primarily through passive diffusion. Once administered intranasally, xylometazoline rapidly penetrates the nasal mucosa and binds to adrenergic receptors . The distribution of xylometazoline within the nasal tissues is crucial for its decongestant effect. Additionally, xylometazoline’s binding to plasma proteins is minimal, allowing for efficient distribution to the target sites .

Subcellular Localization

The subcellular localization of xylometazoline is primarily within the plasma membrane of nasal epithelial cells. Xylometazoline binds to alpha-adrenergic receptors located on the cell surface, initiating its vasoconstrictive effects . The targeting of xylometazoline to these receptors is facilitated by its molecular structure, which mimics endogenous catecholamines . This specific localization is essential for the rapid onset of action and effectiveness of xylometazoline as a nasal decongestant.

准备方法

合成路线和反应条件

盐酸左甲氧基麻黄碱的合成涉及多个步骤。一种方法从1,3-二甲基-5-叔丁基苯开始,在盐酸中与五氯化磷和甲醛反应。然后将反应混合物在100℃下回流5小时。冷却后,分离有机层,洗涤并干燥。 通过蒸馏获得产物2,6-二甲基-4-叔丁基苄基氯 .

工业生产方法

盐酸左甲氧基麻黄碱的工业生产通常涉及类似的合成路线,但规模更大。该过程包括严格的质量控制措施,以确保最终产品的纯度和一致性。 高效液相色谱 (HPLC) 通常用于同时测定鼻喷雾剂配方中的盐酸左甲氧基麻黄碱和其他活性成分 .

化学反应分析

反应类型

左甲氧基麻黄碱会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 取代反应通常涉及五氯化磷等卤化剂 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,左甲氧基麻黄碱的氧化可以导致羟基化衍生物的形成,而还原可以产生脱羟基化产物 .

相似化合物的比较

类似化合物

氧甲唑啉: 另一种咪唑啉鼻腔减充血剂,具有类似的作用机制。

伪麻黄碱: 一种通过刺激去甲肾上腺素释放而起作用的减充血剂,从而导致血管收缩。

苯肾上腺素: 一种选择性α-1肾上腺素能受体激动剂,用作减充血剂.

独特性

左甲氧基麻黄碱的独特性在于其作用速度快,能够快速缓解鼻塞。 与氧甲唑啉相比,左甲氧基麻黄碱的作用速度略快,尽管两种药物的作用持续时间相似 .

生物活性

Xylometazoline is a widely used topical decongestant primarily indicated for the relief of nasal congestion due to rhinitis, sinusitis, and the common cold. This article delves into its biological activity, including its mechanism of action, therapeutic applications, adverse effects, and relevant case studies.

Xylometazoline acts as an α-adrenergic agonist , predominantly targeting the α1A and α2B adrenoceptors in the nasal mucosa. Upon binding to these receptors, it induces vasoconstriction of the blood vessels, leading to a reduction in nasal mucosal swelling and an increase in airflow through the nasal passages. This mechanism effectively alleviates symptoms associated with nasal congestion.

- Receptor Affinity : Xylometazoline exhibits higher selectivity for α2B-adrenoceptors compared to other subtypes, which contributes to its efficacy in reducing nasal resistance during both inspiration and expiration .

Biological Activity and Therapeutic Applications

Xylometazoline is primarily used as a nasal decongestant . Its rapid onset of action provides significant relief from congestion, making it a preferred choice in clinical settings. The following table summarizes its key biological activities:

Clinical Efficacy

Research indicates that xylometazoline provides fast and effective relief of nasal congestion. A review of clinical trials showed that it significantly outperformed placebo in terms of decongestant effect, lasting for up to 10 hours post-administration .

Case Studies

- Overdose in Pediatric Patients : A study reported on cases of xylometazoline overdose in children, indicating that doses below 0.4 mg/kg body weight resulted in no severe symptoms in 94% of cases . This highlights the safety profile when used within recommended limits.

- Chronic Use Complications : A case study documented a young adult who developed ischemic stroke attributed to chronic xylometazoline use (3-4 times daily over five years). The patient experienced cerebral vasospasm leading to neurological deficits but recovered after discontinuation and appropriate medical treatment .

- Comparative Efficacy : In a randomized controlled trial comparing xylometazoline with saline for post-septoplasty care, no significant difference was found in preventing epistaxis between xylometazoline and cocaine; however, xylometazoline was noted for its ease of use and effectiveness in managing nasal symptoms post-surgery .

Adverse Effects

While generally well-tolerated, xylometazoline can cause mild side effects such as:

- Nasal irritation (epistaxis reported in 3.4% of patients)

- Blood-tinged mucus (10-26%)

- Headaches (3.4% incidence) .

Chronic use can lead to rebound congestion or rhinitis medicamentosa if used beyond the recommended duration (typically not exceeding 10 days) due to tolerance development.

属性

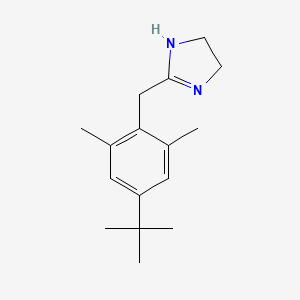

IUPAC Name |

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCJFAOMUPXHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1218-35-5 (mono-hydrochloride) | |

| Record name | Xylometazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046957 | |

| Record name | Xylometazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nasal congestion is caused by various etiologies, such as rhinosinusitis and allergic or non-allergic rhinitis, leading to congestion of the venous sinusoids lining the nasal mucosa. Activation of α-adrenergic receptors leads to vasoconstriction of the blood vessels of the nasal mucosa and resumption of nasal airflow. As the most abundantly expressed in the human nasal mucosa, α1A- and α2B-adrenoceptors may play the most important role in vasoconstriction of the human nasal mucosa. Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors. Xylometazoline decreases nasal resistance during inspiration and expiration and increases the volume of nasal airflow. Compared to [oxymetazoline], another imidazoline nasal decongestant, xylometazoline had a slightly faster onset of action although they had a similar duration of action. In one study, subjects with nasal congestion reported relief of earache and sore throat in addition to nasal decongestion: it is speculated that oxymetazoline mediates this effect by causing vasoconstriction of the nasal mucosa that contains the venous sinuses and nasal decongestion allows breathing through the nose, providing relief from sore throat caused by mouth breathing that dries and irritates the throat. | |

| Record name | Xylometazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

526-36-3 | |

| Record name | Xylometazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylometazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylometazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylometazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylometazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOMETAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPY40FTH8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

317-329, 131 - 133 °C | |

| Record name | Xylometazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Xylometazoline?

A1: Xylometazoline is an imidazoline derivative that acts as an alpha-adrenergic agonist. It primarily targets alpha-adrenergic receptors in the blood vessels of the nasal mucosa, causing vasoconstriction. [, , ]

Q2: What are the downstream effects of Xylometazoline's vasoconstriction in the nasal mucosa?

A2: Vasoconstriction leads to a decrease in blood flow and swelling of the nasal mucosa, resulting in the opening of nasal passages and relief from nasal congestion. [, , , ]

Q3: Does Xylometazoline impact nitric oxide (NO) production in the nasal mucosa?

A3: Research suggests that, unlike physiological vasoconstriction induced by exercise, Xylometazoline reduces nasal NO levels. This suggests it may affect NO production through mechanisms beyond simple vasoconstriction. []

Q4: What is the molecular formula and weight of Xylometazoline?

A4: The molecular formula of Xylometazoline hydrochloride is C16H24N2 • HCl. Its molecular weight is 296.84 g/mol. []

Q5: Are there any spectroscopic data available for characterizing Xylometazoline?

A5: Yes, techniques like NMR, mass spectrometry, and IR spectroscopy have been employed to characterize Xylometazoline and its degradation products. []

Q6: Has Xylometazoline been combined with other active ingredients in pharmaceutical formulations?

A6: Yes, Xylometazoline has been successfully combined with other active ingredients like ipratropium bromide to simultaneously address both nasal congestion and rhinorrhea. [, ] It has also been formulated with iota-carrageenan, offering both decongestant and antiviral properties. []

Q7: What is the role of hyaluronic acid (HA) in some Xylometazoline formulations?

A7: Research suggests that HA can act as an enhancer or carrier for Xylometazoline, potentially improving its efficacy. []

Q8: What about the combination of Xylometazoline with Dexpanthenol?

A8: Studies indicate that the combination of Xylometazoline and Dexpanthenol can be beneficial for wound healing after nasal surgery, showing superior results compared to Xylometazoline alone. []

Q9: Does Xylometazoline exhibit any catalytic properties relevant to its pharmaceutical applications?

A9: While Xylometazoline's primary mechanism of action is through receptor binding, not catalytic activity, its formulation with other ingredients can enhance its therapeutic effects. For instance, combining it with acetylcysteine, a mucolytic agent, can improve its effectiveness in treating acute rhinitis. []

Q10: Have computational methods been applied to study Xylometazoline?

A10: Yes, computational studies using DFT have explored the electronic structure and properties of Xylometazoline and its potential for drug delivery when conjugated to fullerenes (C60). []

Q11: How do structural differences between Xylometazoline and Oxymetazoline affect their pharmacological properties?

A11: Despite both being imidazoline derivatives, Oxymetazoline exhibits a higher affinity for α1A-adrenoceptors while having a lower affinity for α2B-adrenoceptors compared to Xylometazoline. This difference in receptor subtype selectivity might contribute to observed differences in their potency and duration of action. []

Q12: Does the presence of BKC affect the nasal mucosal temperature in Xylometazoline formulations?

A13: Research suggests that BKC itself doesn't significantly influence nasal blood flow or mucosal temperature in topical decongestants containing Xylometazoline. The observed temperature decrease after Xylometazoline administration is primarily due to vasoconstriction. []

Q13: Can long-term use of Xylometazoline lead to rebound congestion?

A15: Yes, sustained use of Xylometazoline can lead to rebound congestion (rhinitis medicamentosa), characterized by increased nasal obstruction upon discontinuation of the medication. [, ]

Q14: What in vitro methods have been used to study Xylometazoline's effects?

A16: In vitro studies have employed techniques like cell culture models using human nasal epithelial cells to assess the cytotoxic and ciliary toxic effects of Xylometazoline and preservatives like BKC. [, ]

Q15: What in vivo models have been used to study Xylometazoline?

A17: Animal models, particularly rats, have been utilized to evaluate the effects of Xylometazoline on the nasal mucosa, including histopathological changes and inflammatory responses. [, ]

Q16: Are there any clinical trials investigating the efficacy of Xylometazoline?

A18: Numerous clinical trials have been conducted to assess Xylometazoline's efficacy and safety in treating various conditions, including acute rhinitis, sinusitis, and nasal congestion associated with the common cold. [, , , , , , , , , , ]

Q17: Is there evidence of resistance developing to Xylometazoline with prolonged use?

A19: While Xylometazoline doesn't typically lead to drug resistance in the traditional sense, prolonged use can lead to tachyphylaxis, requiring increasing doses to achieve the same decongestant effect. [, ]

Q18: Are there any safety concerns associated with the use of Xylometazoline in infants?

A20: While generally considered safe when used as directed, Xylometazoline can cause side effects, particularly in infants. Careful dosage control and monitoring are crucial to minimize the risk of adverse effects. [, , ]

Q19: Are there ongoing efforts to improve the delivery and targeting of Xylometazoline?

A21: Research exploring the conjugation of Xylometazoline to nanocarriers like fullerenes (C60) aims to improve its delivery, potentially enhancing its efficacy and reducing side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。